molecular formula C24H34N6O5 B12593000 L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine CAS No. 605633-42-9

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine

Cat. No.: B12593000
CAS No.: 605633-42-9
M. Wt: 486.6 g/mol
InChI Key: BZTGMJQRWDASMW-KNTRFNDTSA-N
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Description

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine is a peptide composed of four amino acids: L-alanine, L-phenylalanine, L-leucine, and L-histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain to allow the next amino acid to couple.

    Cleavage from the resin: and final deprotection to yield the free peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-phenylalanyl-L-leucyl-L-tryptophan
  • L-Alanyl-L-phenylalanyl-L-leucyl-L-tyrosine
  • L-Alanyl-L-phenylalanyl-L-leucyl-L-lysine

Uniqueness

L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine is unique due to the presence of histidine, which can participate in various biochemical reactions and interactions. This makes it particularly valuable in studies of enzyme catalysis and protein structure.

Properties

CAS No.

605633-42-9

Molecular Formula

C24H34N6O5

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C24H34N6O5/c1-14(2)9-18(22(32)30-20(24(34)35)11-17-12-26-13-27-17)29-23(33)19(28-21(31)15(3)25)10-16-7-5-4-6-8-16/h4-8,12-15,18-20H,9-11,25H2,1-3H3,(H,26,27)(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t15-,18-,19-,20-/m0/s1

InChI Key

BZTGMJQRWDASMW-KNTRFNDTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N

Origin of Product

United States

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